molecular formula C15H15ClN2O4S2 B2426382 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide CAS No. 941951-17-3

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide

Cat. No.: B2426382
CAS No.: 941951-17-3
M. Wt: 386.87
InChI Key: XOOXHOFJFPQTGI-UHFFFAOYSA-N
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Description

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide apart is the combination of the thiophene ring with the sulfonyl and carboxamide groups, which imparts unique chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOXHOFJFPQTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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